1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The specific molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. The specific physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Pharmacological Applications
Compounds with complex molecular structures, such as the one mentioned, often find applications in pharmacology. For instance, derivatives of fluoropyrimidines, like S-1, have shown promise in treating colorectal cancer by improving therapeutic efficacy and tolerability compared to traditional chemotherapy agents (Miyamoto et al., 2014). These compounds work by acting as prodrugs that release active metabolites, improving drug absorption and reducing adverse effects.
Advanced Oxidation Processes
The use of advanced oxidation processes (AOPs) for water treatment highlights the potential for chemical compounds to play a significant role in environmental science. AOPs, utilizing persulfate-based chemistry, have been explored for their ability to degrade a wide range of organic pollutants in water. These processes are gaining attention as viable alternatives to traditional methods, offering different oxidation pathways that may involve novel compounds for effective pollutant removal (Lee et al., 2020).
Synthetic Chemistry
In synthetic chemistry, the development of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds showcases the importance of complex organic molecules in creating pharmacologically active compounds. These catalysts facilitate the development of compounds with broad applicability in medicine and pharmaceuticals, underscoring the potential of complex chemical compounds in drug development and synthesis (Parmar et al., 2023).
Biomarker Analysis
The identification of lipid biomarkers for microbial communities involved in the anaerobic oxidation of methane with sulfate highlights the role of complex compounds in ecological and biochemical research. Understanding the lipid signatures of these microbial consortia is crucial for deciphering biogeochemical cycles and the microbial mediation of greenhouse gas emissions (Niemann & Elvert, 2008).
Antioxidant Activity Analysis
The critical assessment of antioxidant activity in various compounds underscores the importance of detailed chemical analysis in evaluating the potential health benefits of compounds. Analytical methods, such as spectrophotometry and electrochemical biosensors, are essential for understanding how antioxidants can mitigate oxidative stress, providing a basis for developing health supplements and pharmacological agents (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5,6-Dihydrouridine, is the tRNA molecule . It is a post-transcriptionally modified nucleoside found in the D-loop of tRNA from Bacteria, Eukaryota, and some Archaea .
Mode of Action
5,6-Dihydrouridine is a product of the reduction of uridine (U), and can be further modified to 5-methyldihydrouridine (m5D) . It interacts with its target, the tRNA, by integrating into its structure, specifically in six positions in the D-loop of the tRNA (16, 17, 20a, 20b) and in position 47 in the variable loop .
Pharmacokinetics
It is known that the compound is soluble in dmf, dmso, and pbs (ph 72) , which suggests it may have good bioavailability
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it could be affected by the pH and the presence of certain solvents . Additionally, the compound’s stability could be influenced by temperature, as it is recommended to be stored at -20°C .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one at different dosages in animal models have not been reported . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5-,6+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGIJMTWBYCDQ-SHYZEUOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=S)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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